![molecular formula C18H12Cl2FN3O2 B2793880 2-(3,4-dichlorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034267-99-5](/img/structure/B2793880.png)
2-(3,4-dichlorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Description
2-(3,4-dichlorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C18H12Cl2FN3O2 and its molecular weight is 392.21. The purity is usually 95%.
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Scientific Research Applications
2-(3,4-dichlorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one
Synthesis of Dichlorobenzamide Derivatives: This compound is a derivative of dichlorobenzamide, which is synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The synthesis process involves reactions in N,N′-dimethylformamide solution at 60 °C .
Crystal Structures: The crystal structures of this compound and its derivatives have been established by X-ray crystallography . This provides valuable information for understanding the physical and chemical properties of these compounds.
Biological Activity: Some analogous derivatives of this compound have shown biological activity, such as antitumoral and anticonvulsive activities .
properties
IUPAC Name |
5-(3,4-dichlorobenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN3O2/c19-13-3-1-10(7-14(13)20)17(25)23-6-5-15-12(9-23)18(26)24-8-11(21)2-4-16(24)22-15/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNMXTHDXHZHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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